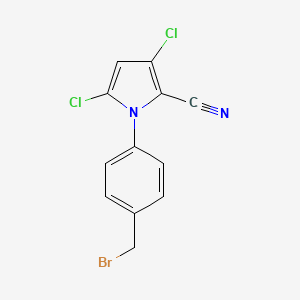
1-(4-(Bromomethyl)phenyl)-3,5-dichloro-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Bromomethyl)phenyl)-3,5-dichloro-1H-pyrrole-2-carbonitrile is a synthetic organic compound characterized by its bromomethyl, dichloro, and pyrrole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)phenyl)-3,5-dichloro-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common route includes the bromination of a precursor compound, followed by cyclization and nitrile formation. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The choice of reagents and solvents is also crucial to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Bromomethyl)phenyl)-3,5-dichloro-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Dichloromethane, toluene, and ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-(4-(Bromomethyl)phenyl)-3,5-dichloro-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-(Bromomethyl)phenyl)-3,5-dichloro-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dichloro and pyrrole groups may also contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
- 1-(4-(Bromomethyl)phenyl)ethanone
- 1-(4-Bromo-3-(bromomethyl)phenyl)ethanone
Comparison: 1-(4-(Bromomethyl)phenyl)-3,5-dichloro-1H-pyrrole-2-carbonitrile is unique due to the presence of both dichloro and pyrrole groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
1-[4-(bromomethyl)phenyl]-3,5-dichloropyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2N2/c13-6-8-1-3-9(4-2-8)17-11(7-16)10(14)5-12(17)15/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVXXGPVGRWUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)N2C(=CC(=C2C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
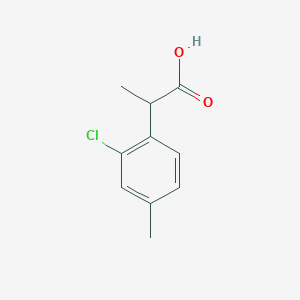
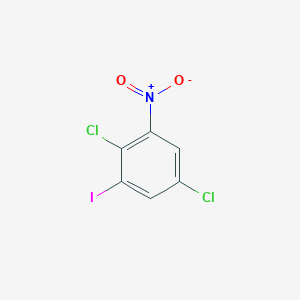
![4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13088535.png)
![3-[(2,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13088545.png)
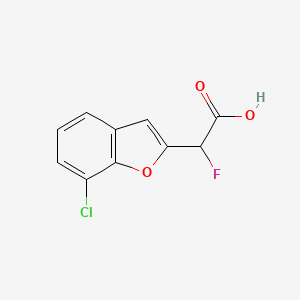
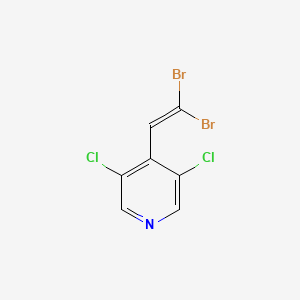
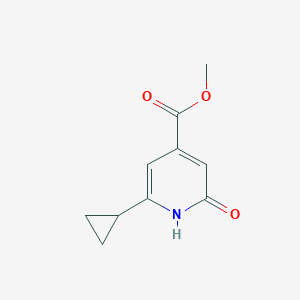
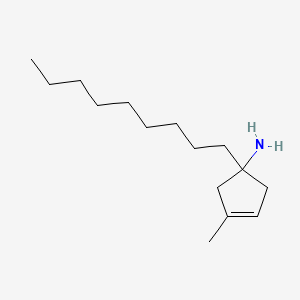
![1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13088583.png)

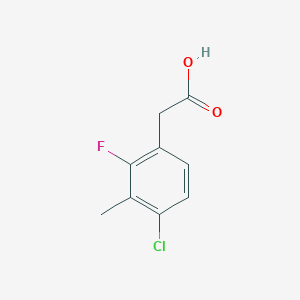
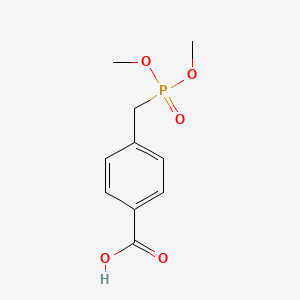
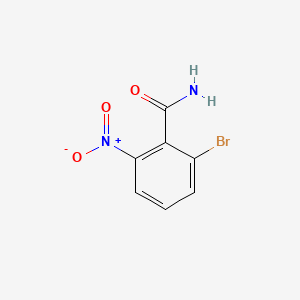
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088610.png)
